N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-14-12(18-15-9)7-13-11(16)8-17-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQWFFBDDCXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives. One common method includes the use of amidoximes and isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the compound without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance, derivatives similar to N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide have been shown to exhibit significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibitions reported were substantial, indicating a strong cytotoxic effect on these cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| Compound 6h | OVCAR-8 | 85.26% |
| Compound 6h | NCI-H40 | 75.99% |
Antimicrobial Properties
The oxadiazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds with similar functional groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls or interference with vital metabolic processes .
Anti-Diabetic Effects
In addition to anticancer and antimicrobial activities, some studies have investigated the anti-diabetic effects of oxadiazole derivatives. For example, specific compounds demonstrated a capacity to lower glucose levels significantly in model organisms such as Drosophila melanogaster. This suggests potential applications in diabetes management .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that the oxadiazole moiety may interact with various biological targets, including enzymes and receptors involved in cancer proliferation and metabolic regulation .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is crucial for optimizing its efficacy and reducing potential toxicity. Modifications to the phenoxy and acetamide groups can lead to variations in biological activity .
Table 2: Summary of Synthesis Steps
| Step Number | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Phenol derivative + acetic anhydride |
| 2 | Cyclization | Oxidizing agent + heat |
| 3 | Final purification | Crystallization or chromatography |
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes, leading to antibacterial effects . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential.
Comparison with Similar Compounds
The following section evaluates structural analogs and their properties to contextualize N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide.
Structural and Functional Analogues
N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-phenoxyacetamide (Compound 41) Structure: Incorporates a trifluoromethyl-substituted pyrazole ring adjacent to the 1,2,4-oxadiazole. Properties: Melting point 160–161°C (with decomposition); synthesized via coupling of 2-phenoxyacetic acid with a pyrazole precursor . Relevance: The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the target compound.
2-(4-Methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide Structure: Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. Properties: Likely lower thermal stability compared to 1,2,4-oxadiazoles due to reduced aromaticity and electron-deficient character . Relevance: Demonstrates how heterocycle choice impacts physicochemical behavior and reactivity.
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Structure: Features a thioether linkage and a dichloropyridine substituent. Properties: Designed for anticancer and antiviral applications, highlighting the versatility of the 3-methyl-1,2,4-oxadiazole motif in drug discovery .
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Structure: Combines a thiazolidinone ring with a coumarin-derived phenoxy group. Synthesis: Utilizes mercaptoacetic acid and ZnCl₂ under reflux, a method divergent from the target compound’s likely synthesis pathway .
Key Observations :
- Heterocycle Stability : 1,2,4-Oxadiazoles (e.g., target compound) exhibit greater aromatic stability and resistance to hydrolysis compared to 1,2-oxazoles .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in compound 41) enhance lipophilicity, while phenoxy groups contribute to π-π stacking interactions in biological systems .
- Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous acetamides, involving coupling of 2-phenoxyacetic acid with an oxadiazole-methylamine precursor .
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 323.3 g/mol. The structure consists of an oxadiazole ring linked to a phenoxyacetamide moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | MXVSPTFMONVVCH-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction between 3-methyl-1,2,4-oxadiazole and phenoxyacetic acid derivatives under specific conditions. Common methods include the use of amidoximes and isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The mechanism often involves the inhibition of enzymes critical for cancer cell survival.
Case Study:
In a comparative analysis of various oxadiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against human cancer cell lines, suggesting potent cytotoxicity . Such findings underscore the potential of oxadiazole-containing compounds as effective anticancer agents.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study on related oxadiazole derivatives revealed activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3-methyl-1,2,4-oxadiazol) | E. coli | 15 µg/mL |
| N-(3-methyl-1,2,4-thiadiazol) | S. aureus | 10 µg/mL |
| N-(5-nitro-[1,2,4]oxadiazol) | Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxadiazole ring facilitates hydrogen bonding with active sites on target proteins, modulating their activity. This interaction can lead to either inhibition or activation of biological pathways depending on the context.
Q & A
Q. What are the key synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxyacetamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) .
- Substitution reactions : Alkylation or amidation steps to introduce the phenoxyacetamide moiety. For example, coupling 3-methyl-1,2,4-oxadiazole intermediates with chloroacetamide derivatives in the presence of bases like K₂CO₃ in DMF .
- Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate .
Q. How is structural characterization performed for this compound?
Standard techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1660 cm⁻¹) .
Q. What preliminary biological activities have been reported?
Studies suggest:
- Anticancer potential : Moderate activity in cell viability assays (e.g., MTT assays against HeLa cells), though mechanisms remain unconfirmed .
- Anti-inflammatory effects : Inhibition of COX-2 in preliminary enzymatic assays .
- Caution : Results vary across studies due to differences in assay conditions (e.g., IC₅₀ values ranging from 10–50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher oxadiazole ring formation yield?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient cyclization .
- Temperature control : Maintain 80–100°C to accelerate ring closure while minimizing side reactions .
- Monitoring : TLC or HPLC to track reaction progress and adjust parameters in real time .
Q. How to address contradictions in reported biological activity data?
Methodological strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., consistent cell lines, serum concentrations) .
- Dose-response profiling : Test a wider concentration range (e.g., 0.1–100 µM) to identify true IC₅₀ values .
- Target validation : Use siRNA knockdown or competitive binding assays to confirm specificity for suspected targets (e.g., COX-2 vs. COX-1) .
Q. What computational approaches aid in mechanistic studies?
- Molecular docking : Predict binding affinities to targets like COX-2 or kinases using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .
Methodological Recommendations
- Synthetic Reproducibility : Always report solvent purity, catalyst lot numbers, and heating methods to ensure reproducibility .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition) to benchmark activity .
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response data) to validate significance of results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
